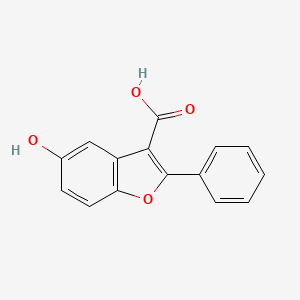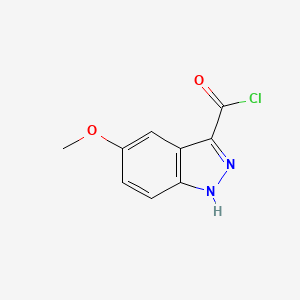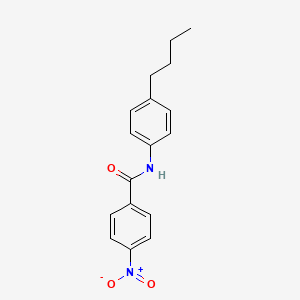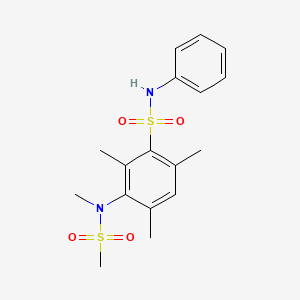
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 254.24 .
Synthesis Analysis
The synthesis of benzofuran derivatives like “this compound” has been reported in several studies . For instance, one study describes the formylation of 5-hydroxybenzofuran derivatives . Another study discusses the insilico screening and synthesis of 5-hydroxy-2-phenyl-1-benzofuran-3 (2H)-one derivatives as potential anti-cancer agents .Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H10O4/c16-10-6-7-12-11 (8-10)13 (15 (17)18)14 (19-12)9-4-2-1-3-5-9/h1-8,16H, (H,17,18) . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 254.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a compound of interest in the synthesis of novel organic compounds due to its unique structure. Gao et al. (2011) described a method for synthesizing a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the versatility of benzofuran derivatives in organic synthesis Gao, Liu, Jiang, & Li, 2011. Similarly, Luo et al. (2005) explored the use of 5-hydroxy-3-methyl-3H-benzofuran-2-one, a closely related compound, to prepare tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, indicating the potential for this compound in the synthesis of complex organic molecules Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005.
Bioactive Compounds Discovery
Research into benzofuran derivatives has also led to the discovery of bioactive compounds. Ma et al. (2017) isolated cytotoxic neolignans from Daphniphyllum macropodum, a traditional Chinese medicine, demonstrating the potential of benzofuran derivatives in developing new anticancer agents Ma, Yang, Brown, Wang, Deng, Ke, Xu, Huang, Yang, & Feng, 2017. This suggests that this compound could serve as a precursor or model compound in the synthesis of bioactive molecules.
Photophysical Properties for Sensing Applications
Li et al. (2018) developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for physiological pH sensing, showcasing the utility of benzofuran derivatives in creating sensitive sensors for biological and environmental monitoring Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018. This application underscores the potential for this compound in the development of chemosensors and other diagnostic tools.
Antimicrobial and Biological Activities
Investigations into the antimicrobial properties of benzofuran derivatives have also been conducted. Idrees et al. (2020) synthesized a series of benzofuran-2-yl-pyrazole derivatives and tested their antibacterial activity, highlighting the antimicrobial potential of benzofuran compounds Idrees, Bodkhe, Siddiqui, & Kola, 2020. This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.
Zukünftige Richtungen
Benzofuran compounds, including “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzofuran derivatives .
Eigenschaften
IUPAC Name |
5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSIUBBUSEXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2862546.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)


![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)


